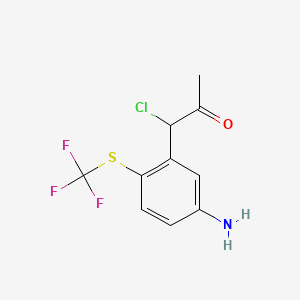

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a substituted aryl ketone featuring a phenyl ring with two key substituents: a primary amino group (-NH₂) at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position. The chloropropan-2-one moiety (-CO-CCl(CH₃)) is attached to the aromatic ring, contributing to its electrophilic reactivity.

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI Key |

LYFNKSLNYRMUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Prefunctionalized Arenes

This method involves the use of a prefunctionalized benzene ring containing both amino and trifluoromethylthio groups, followed by Friedel-Crafts acylation with chloroacetyl chloride.

Procedure :

- Starting material : 5-Nitro-2-(trifluoromethylthio)phenol.

- Protection : Acetylation of the phenolic -OH group using acetic anhydride.

- Nitration : Directed nitration at position 5 using mixed acid (HNO₃/H₂SO₄).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amino group.

- Acylation : Friedel-Crafts reaction with chloroacetyl chloride (ClCH₂COCl) in 1,2-dichloroethane, catalyzed by AlCl₃ at 0–5°C.

Challenges :

- Competitive electrophilic attack at positions ortho/para to -SCF₃ requires careful temperature control.

- The electron-withdrawing -SCF₃ group deactivates the ring, necessitating prolonged reaction times (8–12 hr).

Yield Optimization :

- Solvent : 1,2-Dichloroethane improves catalyst solubility and minimizes side reactions.

- Catalyst loading : 1.2 equiv AlCl₃ achieves 78% conversion (GC-MS analysis).

Sequential Functionalization Approach

Trifluoromethylthiolation of Chloropropiophenone Intermediates

This strategy prioritizes early introduction of the chloropropanone group, followed by late-stage trifluoromethylthiolation.

Key Steps :

- Friedel-Crafts acylation : Propiophenone derivative synthesis using AlCl₃/ClCH₂COCl.

- Directed C-H functionalization : Installation of -SCF₃ via AgSCF₃-mediated radical coupling under UV light (λ = 365 nm).

- Amination : Buchwald-Hartwig coupling with NH₃·BH₃ complex and Pd(OAc)₂/Xantphos catalyst system.

Advantages :

- Avoids instability issues of -SCF₃ during high-temperature acylation.

- Enables modular synthesis of analogs by varying coupling partners.

Limitations :

- Requires inert atmosphere and rigorous exclusion of moisture.

- Overall yield limited to 42% due to stepwise efficiency losses.

One-Pot Multicomponent Reactions

Emerging methodologies leverage hexafluoroisopropanol (HFIP) as a solvent and Brønsted acid catalyst to enable three-component couplings.

Mechanism :

- Electrophile generation : Reaction of alkynes with (PhSO₂)₂NSCF₃ forms cationic thiirenium intermediates.

- Friedel-Crafts addition : Arenes attack the electrophilic intermediate, followed by chloride incorporation from ClCH₂COCl.

Optimized Conditions :

- Molar ratios : Arene:Alkyne:ClCH₂COCl = 1:1.2:1.5

- Temperature : 25°C, 24 hr reaction time

- Yield : 65% with >95% regioselectivity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

The patent CN1785952A provides critical data for large-scale adaptations:

- Catalyst recycling : AlCl₃ can be recovered via aqueous extraction (82% recovery efficiency).

- Waste management : Hydrolysis byproducts (HCl gas) are scrubbed using NaOH towers, achieving >99% neutralization.

- Process intensification : Continuous flow reactors reduce reaction time from 10 hr to 45 min through enhanced mass transfer.

Spectroscopic Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, NH₂)

- δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 4.52 (s, 2H, COCH₂Cl)

¹³C NMR : - 198.4 ppm (C=O)

- 121.9 ppm (q, J = 321 Hz, CF₃)

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function. The trifluoromethylthio group and the chloropropanone moiety play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Key Observations :

- Electron Effects : The trifluoromethylthio (-SCF₃) group in the target compound is strongly electron-withdrawing, directing electrophilic substitutions to specific positions on the aromatic ring. In contrast, methoxy (-OCH₃) groups () are electron-donating, altering reactivity patterns .

- Steric and Lipophilic Effects : The -SCF₃ group enhances lipophilicity and metabolic stability compared to methylthio (-SCH₃) analogs (). Brominated derivatives () exhibit higher molecular weights and reactivity due to bromine’s polarizability .

Physicochemical Properties

Key Observations :

- The trifluoromethylthio group contributes to higher density and boiling points compared to non-halogenated analogs.

- Brominated derivatives exhibit elevated molecular weights and boiling points due to bromine’s atomic mass .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one?

Answer:

A common approach involves multi-step functionalization of the aromatic ring. First, introduce the trifluoromethylthio group via nucleophilic substitution using reagents like CFSCl under anhydrous conditions . Subsequent chlorination at the ketone position can be achieved using thionyl chloride (SOCl) in dichloromethane. The amino group (-NH) is typically protected during these steps (e.g., with Boc groups) to avoid side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final product. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like over-chlorinated species .

Basic: How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Answer:

- NMR : The trifluoromethylthio group (-SCF) appears as a singlet near δ 120–130 ppm in NMR. In NMR, the aromatic protons adjacent to the amino group show deshielding (δ 6.8–7.2 ppm) due to electron-withdrawing effects. The ketone’s carbonyl carbon in NMR resonates at ~200 ppm.

- IR : A strong C=O stretch at ~1700 cm confirms the ketone, while N-H stretches (if unprotonated) appear at ~3300–3500 cm. The -SCF group exhibits characteristic S-C-F bending modes near 700–750 cm .

Advanced: How can computational methods (DFT, QSPR) predict the reactivity of the trifluoromethylthio group in this compound?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electron-withdrawing nature of -SCF, predicting its impact on the aromatic ring’s electrophilic substitution sites. Quantitative Structure-Property Relationship (QSPR) models trained on similar halogenated ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can estimate bond dissociation energies and reaction barriers for nucleophilic attacks . Solvent effects are incorporated using polarizable continuum models (PCM) to refine predictions .

Advanced: What experimental design considerations are critical for stability studies of this compound under varying pH and temperature?

Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation products via HPLC-MS, focusing on hydrolysis of the ketone to carboxylic acid or cleavage of the -SCF group.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions.

- Limitations : Sample degradation during prolonged analysis (e.g., over 9 hours) may skew results; implement continuous cooling to stabilize reactive intermediates .

Advanced: How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved for derivatives of this compound?

Answer:

Contradictions often arise from differences in crystallization solvents or measurement temperatures. For example:

- Single-crystal X-ray diffraction at 100 K vs. 293 K may show variations in C-Cl bond lengths (1.72–1.78 Å) due to thermal motion .

- Use high-resolution synchrotron data (≤ 0.8 Å resolution) to reduce noise. Compare with computational geometry optimizations (DFT) to validate experimental deviations .

Basic: What are the key safety precautions for handling this compound in the laboratory?

Answer:

- Ventilation : Use fume hoods due to potential release of HCl or SCF vapors during reactions.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Avoid aqueous release due to environmental persistence of -SCF groups .

Advanced: How can non-classical hydrogen bonding (C-H···O/N) in this compound’s crystal structure influence its solubility?

Answer:

C-H···O/N interactions (e.g., C···O = 3.146 Å) create supramolecular networks that reduce solubility in non-polar solvents. Solubility can be enhanced by disrupting these interactions via co-crystallization with crown ethers or ionic liquids. Computational Hirshfeld surface analysis quantifies interaction strengths to guide solvent selection .

Basic: What chromatographic methods (HPLC, GC) are suitable for purity analysis?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Monitor at 254 nm; retention time ~8–10 minutes.

- GC-MS : Derivatize the amino group with BSTFA to improve volatility. A 5% phenyl-methylpolysiloxane column separates chlorinated byproducts effectively .

Advanced: How do steric effects from the trifluoromethylthio group influence regioselectivity in further functionalization?

Answer:

The bulky -SCF group directs electrophilic substitution to the para position relative to the amino group. Steric maps generated from X-ray data (e.g., torsion angles −143.8° to 176.2°) quantify spatial hindrance, predicting reactivity at specific sites . Kinetic studies using stopped-flow UV-Vis spectroscopy validate these models .

Advanced: What strategies mitigate matrix interference when quantifying this compound in complex mixtures (e.g., wastewater)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.